Ytterbium(3+) orthoborate
Description
Ytterbium(3+) orthoborate (chemical formula: YbBO₃) is a rare earth borate compound where ytterbium exists in the +3 oxidation state. Orthoborates are characterized by isolated [BO₃]³⁻ trigonal planar units, which coordinate with metal cations. This compound exhibits a crystalline structure influenced by the large ionic radius of Yb³⁺ (0.86 Å), leading to distinct lattice distortions compared to smaller cations like Zn²⁺ (0.74 Å) . Its high melting point (>300°C, inferred from analogous yttrium orthoborate) and stability under ambient conditions make it relevant in materials science, particularly in luminescence and catalytic applications .
Properties
CAS No. |
14104-97-3 |
|---|---|
Molecular Formula |
BO3Yb |
Molecular Weight |
231.861 |
IUPAC Name |
ytterbium(3+);borate |
InChI |
InChI=1S/BO3.Yb/c2-1(3)4;/q-3;+3 |
InChI Key |
LZKFLFXOYUKVEK-UHFFFAOYSA-N |
SMILES |
B([O-])([O-])[O-].[Yb+3] |
Synonyms |
ytterbium(3+) orthoborate |
Origin of Product |
United States |
Comparison with Similar Compounds
Yttrium(3+) Orthoborate (YBO₃)
- Formula : YBO₃
- Ionic Radius : Y³⁺ (0.90 Å) vs. Yb³⁺ (0.86 Å) .
- Structure: Both YBO₃ and YbBO₃ adopt orthorhombic or monoclinic structures with [BO₃]³⁻ units. The smaller Y³⁺ ion results in slightly shorter metal-oxygen bond lengths compared to Yb³⁺.
- Melting Point : >300°C (YBO₃) ; YbBO₃ is expected to exhibit similar thermal stability.
Tantalum Orthoborate (TaBO₄)
- Formula : TaBO₄ .
- Oxidation State : Ta⁵⁺ vs. Yb³⁺.
- Structure : TaBO₄ features tetrahedral [BO₄]⁵⁻ units, contrasting with the trigonal [BO₃]³⁻ in YbBO₃. This difference arises from boron’s coordination geometry, which shifts from trigonal (T0, zero bridging oxygen) in orthoborates to tetrahedral in metaborates .
Calcium Ytterbium Sulfide (CaYb₂S₄)
Cerium-Doped Calcium Orthoborate (CaBO₃:Ce³⁺)
- Luminescence : Ce³⁺ doping in calcium orthoborate (CaBO₃) enhances photoluminescence due to 4f-5d electronic transitions. YbBO₃ may exhibit similar upconversion luminescence when co-doped with Er³⁺ or other lanthanides, as seen in Yb³+-Er³+ systems .
Key Comparative Data
Q & A
Basic: What experimental techniques are recommended for characterizing the crystal structure of Ytterbium(3+) orthoborate?
Answer:
X-ray diffraction (XRD) is the primary method for determining lattice parameters and phase purity. For this compound, lattice distortions caused by Yb³+ doping (ionic radius: ~0.86 Å) require high-resolution XRD to resolve subtle changes in parameters like bond lengths (e.g., c-axis elongation) and angles (e.g., α and β variations in wurtzite structures) . Pair this with Rietveld refinement to quantify phase ratios (e.g., calcite vs. vaterite polymorphs) and validate against reference databases like ICDD. For dynamic structural changes, in-situ XRD under varying temperatures or pressures is advised .
Basic: How can researchers validate the oxidation state of Ytterbium in orthoborate compounds?
Answer:
X-ray photoelectron spectroscopy (XPS) is critical for distinguishing Yb²⁺ and Yb³⁺. The Yb³⁺ 4f spectrum shows peaks at ~8.9 eV and ~12.6 eV, while Yb²⁺ exhibits a peak near ~2 eV . To avoid surface contamination artifacts, combine XPS with depth profiling (e.g., Ar⁺ sputtering) and cross-validate with bulk-sensitive techniques like X-ray absorption near-edge structure (XANES). For oxygen-sensitive samples, conduct measurements under inert atmospheres to prevent oxidation state drift .
Advanced: How do doping concentration gradients impact the optical and structural properties of this compound?
Answer:
Doping gradients (e.g., Yb³⁺ substitution in LuBO₃) induce non-linear lattice strain, altering bandgap energies and luminescence efficiency. Use energy-dispersive X-ray spectroscopy (EDS) or inductively coupled plasma mass spectrometry (ICP-MS) to map Yb³⁺ distribution. For optical analysis, photoluminescence (PL) spectroscopy at varying excitation wavelengths can reveal site-specific emission bands. Computational modeling (e.g., density functional theory, DFT) helps correlate dopant positioning with electronic structure changes. Note that >2 at.% Eu³⁺ co-doping in LuBO₃ stabilizes vaterite phases, which may quench Yb³⁺ emission due to lattice disorder .
Advanced: What methodological strategies resolve contradictions in reported lattice parameters for this compound polymorphs?
Answer:
Contradictions often arise from synthesis conditions (e.g., calcination temperature, precursor ratios). For example, Lu₀.₉La₀.₁BO₃ forms 93% vaterite under ambient conditions but transitions to calcite above 1200°C . To reconcile discrepancies:
- Standardize synthesis protocols (e.g., sol-gel vs. solid-state routes).
- Use synchrotron XRD for enhanced resolution of overlapping peaks.
- Apply pair distribution function (PDF) analysis to probe short-range order in amorphous intermediates.
Cross-reference with vibrational spectroscopy (Raman/FTIR) to identify phase-specific modes (e.g., B-O stretching in vaterite vs. calcite) .
Advanced: How can computational models improve the design of this compound-based materials?
Answer:
Molecular dynamics (MD) simulations with tailored force fields (e.g., AMBER frameworks for orthoborate anions) predict ionic liquid behavior and cation-anion interactions . For optical applications, time-dependent DFT (TD-DFT) models electronic transitions in Yb³⁺-doped systems. Validate simulations against experimental EXAFS data for coordination geometry accuracy. Open-source tools like VASP or Quantum ESPRESSO are recommended for high-throughput screening of dopant configurations .
Basic: What precautions are essential during the synthesis of this compound to ensure phase purity?
Answer:
- Precursor stoichiometry: Use YbCl₃·6H₂O and H₃BO₃ in a 1:3 molar ratio under inert atmospheres to prevent hydroxide formation.
- Thermal treatment: Anneal at 800–1000°C for 4–6 hours in a tube furnace with controlled O₂ partial pressure to avoid unintended phase transitions .
- Post-synthesis analysis: Employ thermogravimetric analysis (TGA) to monitor decomposition steps and ensure complete precursor conversion.
Advanced: What mechanisms explain the anomalous depth of Ytterbium oxidation state modification by adsorbed oxygen?
Answer:
XPS studies reveal that O₂ adsorption on Yb nanofilms induces a trivalent state (Yb³⁺) penetrating >16 monolayers (ML) due to energy proximity between Yb²⁺ and Yb³⁺ configurations . This is facilitated by:
- Surface-to-bulk electron transfer kinetics.
- Strain-induced lattice defects acting as diffusion pathways.
To quantify this, combine XPS with angle-resolved measurements and Monte Carlo simulations of O₂ diffusion profiles.
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